molecular formula C20H24N2O3 B2492179 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034548-66-6

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2492179
CAS No.: 2034548-66-6
M. Wt: 340.423
InChI Key: PQYAFHIMWCZCAV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with ethoxy, oxan-4-yl, and pyridin-3-yl substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The oxan-4-yl and pyridin-3-yl groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, from synthetic chemistry to biomedical studies.

Properties

IUPAC Name

2-ethoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-25-18-8-4-3-7-17(18)20(23)22-19(15-9-12-24-13-10-15)16-6-5-11-21-14-16/h3-8,11,14-15,19H,2,9-10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYAFHIMWCZCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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